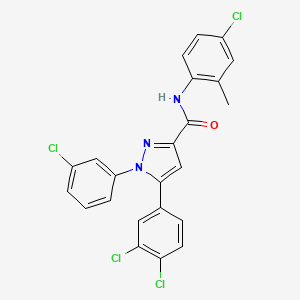

N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

Description

N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a polyhalogenated pyrazole carboxamide derivative characterized by its multi-substituted aromatic framework. Its molecular structure features three distinct aryl groups (3-chlorophenyl, 3,4-dichlorophenyl, and 4-chloro-2-methylphenyl) attached to the pyrazole core, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl4N3O/c1-13-9-16(25)6-8-20(13)28-23(31)21-12-22(14-5-7-18(26)19(27)10-14)30(29-21)17-4-2-3-15(24)11-17/h2-12H,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMNSFCANHNDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple aromatic rings and a pyrazole core. The presence of chlorine and methyl substituents on the phenyl rings contributes to its biological properties.

Biological Activity Overview

Research has indicated that pyrazole derivatives, including the compound , exhibit a variety of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various pathogens. For instance, studies have demonstrated that certain pyrazole compounds exhibit significant antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Antiparasitic Activity : The compound's structural analogs have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications in the structure can influence their binding affinity to target enzymes such as cruzipain, which is crucial for their antiparasitic efficacy .

- Cytotoxicity : Some studies suggest that pyrazole derivatives can induce cytotoxic effects on cancer cell lines. The mechanism often involves disruption of cellular processes through interaction with specific protein targets .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substituents | Enhance lipophilicity and potentially increase binding affinity to biological targets. |

| Methyl Groups | May improve solubility and bioavailability. |

| Carboxamide Group | Critical for interaction with enzyme active sites, influencing binding and efficacy. |

Case Studies

- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of various pyrazole derivatives, several compounds similar to this compound demonstrated synergistic effects when combined with established antibiotics like ciprofloxacin .

- Antiparasitic Mechanism : Research focused on the interaction of pyrazole derivatives with cruzipain revealed that specific modifications could enhance their antiparasitic activity by improving their fit within the enzyme's active site .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of related pyrazole compounds on various cancer cell lines indicated that certain substitutions could either enhance or diminish their effectiveness as potential anticancer agents .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of cell cycle progression and activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of the compound on different cancer cell lines, yielding the following results:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Inhibits key enzymes involved in cellular proliferation.

- Receptor Modulation : Alters signaling pathways by interacting with specific receptors on cell surfaces.

- Cell Cycle Arrest : Induces cell cycle arrest at the G1/S phase transition.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies, demonstrating effectiveness against various bacterial strains.

Antimicrobial Efficacy

In vitro tests have indicated significant activity against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential of this compound as an antimicrobial agent.

Agricultural Applications

There is growing interest in the use of this compound in agriculture, particularly as a pesticide or herbicide due to its structural properties that may inhibit plant pathogens or pests.

Preliminary Studies

Initial studies suggest that the compound may disrupt metabolic processes in specific pests, leading to their mortality. However, further research is necessary to establish effective concentrations and application methods.

Materials Science Applications

Due to its unique chemical structure, N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has potential applications in materials science, particularly in developing new polymers or composites with enhanced thermal and mechanical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole carboxamides synthesized via EDCI/HOBt-mediated coupling. These derivatives share the carboxamide functional group but differ in substituents on the pyrazole ring and aryl groups. Key comparisons include:

| Compound | Substituents (R1, R2, R3) | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 3a | Phenyl, Phenyl, H | 68 | 133–135 | C21H15ClN6O |

| 3b | 4-Chlorophenyl, Phenyl, H | 68 | 171–172 | C21H14Cl2N6O |

| 3d | Phenyl, 4-Fluorophenyl, H | 71 | 181–183 | C21H14ClFN6O |

| Target | 3-Chlorophenyl, 3,4-Dichlorophenyl, 4-Cl-2-MePh | N/A | N/A | C24H16Cl4N3O |

Key Observations :

- Chlorine Substitution : Increasing chlorine content correlates with higher melting points (e.g., 3b vs. 3a : 171–172°C vs. 133–135°C), suggesting enhanced crystallinity and stability due to halogen-induced intermolecular forces . The target compound’s three chlorine atoms and dichlorophenyl group may further elevate its melting point.

- Synthesis Yields : Moderate yields (62–71%) in 3a–3d suggest challenges in coupling sterically hindered aryl groups. The target compound’s bulky 3,4-dichlorophenyl substituent may require optimized reaction conditions.

- Bioactivity: While lacks bioactivity data, structurally similar anthranilic diamides in show insecticidal activity at 50–200 mg/L, implying that the target compound’s halogen-rich structure could enhance receptor binding (e.g., ryanodine receptors in insects) .

Functional Group Variations

- Carbohydrazide vs. Carboxamide: describes a pyrazole carbohydrazide derivative with a 3,4-dimethoxyphenyl group. For instance, carbohydrazides may exhibit different binding modes in target enzymes compared to carboxamides .

- Carbamate Derivatives: highlights a pyrazole carbamate ([1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate). Carbamates generally exhibit higher hydrolytic stability than carboxamides but may require metabolic activation for bioactivity .

Substituent Effects on Bioactivity

- Trifluoromethyl Groups : ’s anthranilic diamides with trifluoromethyl groups demonstrate insecticidal activity at 50 mg/L, suggesting that electron-withdrawing groups enhance target binding. The target compound lacks a trifluoromethyl group but compensates with multiple chlorines, which also withdraw electrons and may improve lipid solubility .

- Aryl Group Diversity : The target compound’s 3,4-dichlorophenyl group introduces steric bulk and electronic effects distinct from simpler aryl substituents in 3a–3d . This could modulate interactions with hydrophobic pockets in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.